molecular formula C12H12N4O2 B11513761 N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

Cat. No.: B11513761
M. Wt: 244.25 g/mol
InChI Key: UBWZWOXRRYDEPN-UHFFFAOYSA-N
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Description

. It belongs to the class of pyrazole derivatives, which are important building blocks in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes: The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide involves several steps. One common synthetic route includes the following:

  • Formation of the Pyrazole Ring: : The pyrazole ring is formed by reacting an appropriate aldehyde or ketone with hydrazine hydrate. The reaction proceeds through cyclization, resulting in the formation of the pyrazole core.

  • Introduction of the Benzamide Group: : The pyrazole ring is then functionalized by reacting it with an appropriate benzoyl chloride or benzoyl isocyanate. This step introduces the benzamide moiety.

  • Methylation: : Finally, the nitrogen atom in the pyrazole ring is methylated using methyl iodide or another suitable methylating agent.

Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Optimization of reaction conditions, scalability, and purification methods would be necessary for industrial applications.

Chemical Reactions Analysis

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify the pyrazole or benzamide groups.

    Substitution: Substitution reactions can occur at the pyrazole nitrogen or the benzamide carbonyl carbon.

Common reagents include hydrazine hydrate, benzoyl chloride, methyl iodide, and various oxidizing or reducing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: It could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.

    Biological Studies: Researchers may explore its interactions with proteins, enzymes, or nucleic acids.

    Industry: Its derivatives might find use in agrochemicals or materials science.

Mechanism of Action

The exact mechanism of action for N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide remains to be fully elucidated. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C12H12N4O2/c1-8-7-10(16-15-8)13-12(18)14-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H3,13,14,15,16,17,18)

InChI Key

UBWZWOXRRYDEPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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